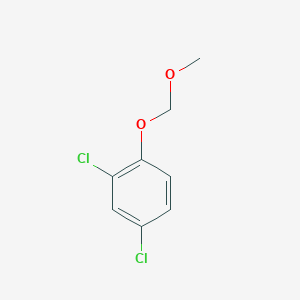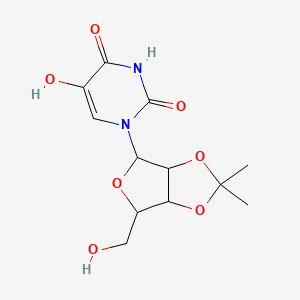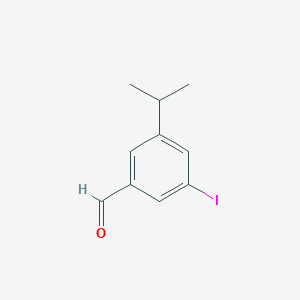![molecular formula C18H20N6O6 B12099239 2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine](/img/structure/B12099239.png)
2'-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is characterized by the presence of a 2’-deoxyguanosine core with a 6-O-[2-(4-nitrophenyl)ethyl] substitution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups such as trityl or acetyl groups to prevent unwanted reactions at other positions on the guanosine molecule .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The 6-O-[2-(4-nitrophenyl)ethyl] group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives .
Scientific Research Applications
2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antitumor activity, particularly against lymphoid malignancies.
Mechanism of Action
The mechanism of action of 2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication, thereby disrupting the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine: Lacks the 6-O-[2-(4-nitrophenyl)ethyl] substitution.
6-O-[2-(4-nitrophenyl)ethyl]guanosine: Contains the 6-O-[2-(4-nitrophenyl)ethyl] group but is not deoxygenated at the 2’ position.
2’-Deoxy-6-O-[2-(4-aminophenyl)ethyl]guanosine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2’-Deoxy-6-O-[2-(4-nitrophenyl)ethyl]guanosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its antitumor activity and its ability to interact with specific molecular targets .
Properties
Molecular Formula |
C18H20N6O6 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C18H20N6O6/c19-18-21-16-15(20-9-23(16)14-7-12(26)13(8-25)30-14)17(22-18)29-6-5-10-1-3-11(4-2-10)24(27)28/h1-4,9,12-14,25-26H,5-8H2,(H2,19,21,22) |
InChI Key |
BJWXZOBLBMGQCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol](/img/structure/B12099165.png)
![3-Methyl-2-[(3-methylbenzyl)amino]butanoic acid](/img/structure/B12099167.png)
![Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate](/img/structure/B12099178.png)
![5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12099179.png)







![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12099230.png)

